molecular formula C7H13ClN2O3 B2801460 Prolylglycine hydrochloride CAS No. 885459-11-0

Prolylglycine hydrochloride

Cat. No.: B2801460
CAS No.: 885459-11-0
M. Wt: 208.64
InChI Key: LPEPSJKHTGFCOZ-JEDNCBNOSA-N
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Description

Prolylglycine hydrochloride (CAS: 885459-11-0) is a biochemical reagent with the molecular formula C₇H₁₃ClN₂O₃ and a molecular weight of 208.64 g/mol . It is the hydrochloride salt of the dipeptide prolylglycine (Pro-Gly), composed of proline (a cyclic imino acid) and glycine (the simplest amino acid) linked via a peptide bond. Prolylglycine is a product of incomplete protein catabolism and has been detected in human urine . The hydrochloride form enhances stability and solubility, making it suitable for laboratory applications such as peptide synthesis and ion-binding studies. Storage recommendations specify refrigeration at 2–8°C to maintain integrity .

Properties

IUPAC Name

2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3.ClH/c10-6(11)4-9-7(12)5-2-1-3-8-5;/h5,8H,1-4H2,(H,9,12)(H,10,11);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPSJKHTGFCOZ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prolylglycine hydrochloride typically involves the formation of a peptide bond between proline and glycine. One common method is the mixed anhydride method, which involves the esterification of proline followed by the acylation of glycine under Schotten-Baumann conditions . The peptide bond is then formed using mixed anhydride, activated benzotriazole ester, or activated succinimide ester methods .

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient production of the compound in high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Prolylglycine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Neuroprotective Effects

Prolylglycine hydrochloride has been investigated for its role in neuroprotection, particularly concerning prolyl oligopeptidase (POP), an enzyme implicated in several neurodegenerative diseases. Research indicates that inhibiting POP can lead to beneficial effects in conditions like Alzheimer's disease and Parkinson's disease. For instance, studies have shown that novel cyanopyrrolidine-based compounds, which include prolylglycine derivatives, effectively inhibit POP and exhibit protective effects against amnesia induced by scopolamine in animal models .

Case Study: Amnesic Models

  • Objective: To evaluate the antiamnesic effects of prolylglycine derivatives.
  • Methodology: Administration of various POP inhibitors, including prolylglycine derivatives, in rat models.
  • Findings: Significant improvement in conditioned passive avoidance reflex retention time was observed, suggesting enhanced memory retention capabilities when these compounds were administered .

Drug Delivery Systems

The compound is also being explored for its use in drug delivery systems, particularly for therapeutic peptides. This compound's properties make it a suitable candidate for formulating controlled release systems that can enhance the bioavailability of drugs.

Example: Human Growth Hormone Delivery

  • Research Focus: Development of biodegradable implants using prolylglycine derivatives for sustained release of human growth hormone.
  • Results: Studies indicate that formulations incorporating prolylglycine can maintain effective serum concentrations of human growth hormone over extended periods, demonstrating potential for improved therapeutic outcomes .

Therapeutic Targeting in Cancer

Emerging research suggests that this compound may have applications in cancer therapy. Its ability to modulate enzyme activity could be leveraged to develop novel treatments that target specific pathways involved in tumor progression.

Biochemical Studies and Mechanisms

The biochemical mechanisms through which prolylglycine exerts its effects are an area of active research. Investigations into how it interacts with various receptors and enzymes are crucial for understanding its full therapeutic potential.

Application AreaDescriptionKey Findings
NeuroprotectionInhibition of prolyl oligopeptidase to enhance memory retentionSignificant improvement in amnesic models with prolyl glycine derivatives
Drug DeliveryControlled release systems for peptidesSustained release of human growth hormone using biodegradable implants
Cancer TherapyModulation of enzyme activity to target tumor pathwaysPotential for developing novel cancer treatments
Biochemical MechanismsInteraction with receptors and enzymesOngoing investigations into the mechanisms of action

Comparison with Similar Compounds

Linear Dipeptides Containing Proline

Prolylglycine hydrochloride belongs to a class of proline-containing dipeptides. Key comparisons include:

Compound Molecular Formula CAS No. Molecular Weight (g/mol) Key Properties
Prolylglycine (Pro-Gly) C₇H₁₂N₂O₃ 2578-57-6 172.18 Forms cyclic products under alkaline conditions; higher cyclization efficiency than Gly-Pro .
Glycylproline (Gly-Pro) C₇H₁₂N₂O₃ 7048-04-4 172.18 Lower cyclization efficiency due to sequence-dependent steric effects .
Prolylalanine (Pro-Ala) C₈H₁₄N₂O₃ 26264-27-3 186.21 Enhanced hydrophobicity compared to Pro-Gly; used in conformational studies.
Histidylproline (His-Pro) C₁₁H₁₆N₄O₃ 27532-96-3 252.27 Involved in neuroendocrine signaling; distinct biological roles .

Research Findings :

  • Cyclization Reactivity : Pro-Gly cyclizes more efficiently than Gly-Pro under identical conditions (pH 11, 55°C), achieving ~30% conversion versus <5% for Gly-Pro .
  • Ion-Binding Affinity : Pro-Gly exhibits stronger potassium cation (K⁺) binding than Gly-Pro due to favorable orientation of the proline ring and carbonyl groups .

Modified Amino Acids and Derivatives

Compound Molecular Formula CAS No. Molecular Weight (g/mol) Key Properties
DL-Propargylglycine HCl C₅H₈ClNO₂ 16900-57-5 149.58 Inhibits cystathionine γ-lyase; used in oxidative stress studies .
Glycylglycine Hydrochloride C₄H₉ClN₂O₃ 556-50-3 168.58 Simplest dipeptide; lacks proline’s conformational constraints .

Functional Differences :

  • It acts as an enzyme inhibitor rather than a metabolic intermediate .
  • Glycylglycine : The absence of proline results in greater structural flexibility and distinct solubility profiles compared to Pro-Gly .

Physicochemical and Application-Based Comparisons

Physical Properties

Property Prolylglycine HCl Glycylproline DL-Propargylglycine HCl
Melting Point Not reported 222–223°C 169–171°C
Solubility Water-soluble Moderate High in polar solvents
Storage Conditions 2–8°C Room temp. Room temp.

Biological Activity

Prolylglycine hydrochloride, a dipeptide composed of proline and glycine, has garnered attention for its potential biological activities, particularly in neuroprotection and cognitive enhancement. This article explores its biological activity, mechanisms of action, and relevant research findings.

Prolylglycine (Pro-Gly) is known to exert various biological effects through several mechanisms:

  • IGF-1 Regulation : Research indicates that Pro-Gly promotes the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in liver cells (HepG2) and in vivo models. This effect is mediated through the peptide transporter 1 (PepT1) and involves the activation of the JAK2/STAT5 signaling pathway .
  • Neuroprotective Effects : Pro-Gly has been associated with neuroprotective properties, potentially enhancing cognitive functions. It is believed to influence neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neuronal survival and growth.

2.1 In Vitro Studies

In vitro studies have demonstrated that Pro-Gly significantly enhances IGF-1 expression in HepG2 cells. The increase in IGF-1 was shown to be dependent on the presence of PepT1, indicating a specific transport mechanism for dipeptides that may have therapeutic implications for metabolic disorders .

2.2 In Vivo Studies

In vivo experiments involving C57BL/6J mice revealed that administration of Pro-Gly led to increased IGF-1 levels, further confirming its role in metabolic regulation. Notably, the activation of the JAK2/STAT5 pathway was essential for this effect, as inhibition of this pathway abolished the IGF-1 response .

3.1 Cognitive Enhancement

A notable study investigated the effects of Pro-Gly on cognitive functions in animal models. The research highlighted that administration of Pro-Gly improved learning and memory performance in rats subjected to stress conditions. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

3.2 Neuroprotective Properties

Another study focused on the neuroprotective effects of Pro-Gly against oxidative stress-induced neuronal damage. The findings indicated that Pro-Gly treatment significantly reduced markers of oxidative stress and apoptosis in neuronal cultures, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

4. Comparative Analysis of Biological Activities

Activity This compound Other Dipeptides
IGF-1 SecretionPromotes via JAK2/STAT5Varies among dipeptides
Cognitive EnhancementPositive effects observedSome dipeptides show similar effects
NeuroprotectionReduces oxidative stressNot all dipeptides exhibit this

5. Conclusion

This compound demonstrates significant biological activities, particularly in promoting IGF-1 secretion and exerting neuroprotective effects. Its mechanisms involve specific signaling pathways that could be targeted for therapeutic interventions in metabolic and neurodegenerative disorders. Further research is warranted to fully elucidate its potential benefits and applications.

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